9,13b-Dehydro Epinastine Hydrochloride
Overview
Description
9,13b-Dehydro Epinastine Hydrochloride is a metabolite of epinastine hydrochloride, a compound known for its antihistamine properties. It is chemically classified as 9H-Dibenzo[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride. This compound has a molecular formula of C16H14ClN3 and a molecular weight of 283.76
Preparation Methods
The synthesis of 9,13b-Dehydro Epinastine Hydrochloride involves several steps, starting from the parent compound, epinastine hydrochloride. The synthetic route typically includes:
Oxidation: The parent compound undergoes oxidation to form the dehydro derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific oxidizing agents and solvents to ensure the desired product is obtained.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
9,13b-Dehydro Epinastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for its synthesis from epinastine hydrochloride.
Reduction: The compound can be reduced back to its parent form under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,13b-Dehydro Epinastine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of epinastine and its metabolites.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 9,13b-Dehydro Epinastine Hydrochloride is similar to that of its parent compound, epinastine hydrochloride. It acts as an H1 histamine receptor antagonist, preventing histamine from binding to its receptors and thereby inhibiting the allergic response. The compound also stabilizes mast cells, preventing their degranulation and the subsequent release of proinflammatory mediators .
Comparison with Similar Compounds
9,13b-Dehydro Epinastine Hydrochloride can be compared with other similar compounds, such as:
Epinastine Hydrochloride: The parent compound, known for its antihistamine properties.
Desipramine Hydrochloride: Another compound with similar chemical structure but different pharmacological effects.
Olopatadine Hydrochloride: A related antihistamine used in the treatment of allergic conditions.
The uniqueness of this compound lies in its specific chemical structure and its role as a metabolite, which provides insights into the metabolic pathways and potential therapeutic applications of epinastine hydrochloride.
Properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,10H,9H2,(H2,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLHPLXKXXXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141342-70-3 | |
Record name | 9H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141342-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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